Human DHODH Potency: Dhodh-IN-4 vs. Leflunomide (A77 1726)
Dhodh-IN-4 demonstrates a 14-fold greater inhibitory potency against human DHODH compared to the widely used clinical standard leflunomide (active metabolite A77 1726). While leflunomide is a cornerstone for rheumatoid arthritis research, its moderate potency limits its utility in studies requiring robust enzyme blockade . Dhodh-IN-4 achieves significantly lower residual enzyme activity at equimolar concentrations, providing a more pronounced suppression of de novo pyrimidine synthesis.
| Evidence Dimension | Human DHODH Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.18 μM (180 nM) |
| Comparator Or Baseline | Leflunomide (A77 1726): 2.5 μM |
| Quantified Difference | ~13.9-fold greater potency for Dhodh-IN-4 |
| Conditions | Recombinant human DHODH enzymatic assay; chromogen reduction readout (DCIP) [1] |
Why This Matters
Procuring Dhodh-IN-4 over leflunomide enables more pronounced pathway inhibition in human cell models, reducing the required experimental concentration and minimizing off-target solvent or precipitation artifacts.
- [1] Davies M, et al. J Med Chem. 2009;52(9):2683-93. View Source
